3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
Reactants: 3-(3-Phenylpropyl)pyrrolidine-2,5-dione and 4-propoxyphenyl bromide.
Conditions: Nucleophilic substitution in the presence of a base like potassium carbonate.
Product: 3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The phenylpropyl and propoxyphenyl groups are then introduced through nucleophilic substitution reactions.
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Step 1: Synthesis of Pyrrolidine-2,5-dione Core
Reactants: Succinic anhydride and ammonia.
Conditions: Heating under reflux in an organic solvent like toluene.
Product: Pyrrolidine-2,5-dione.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of phenylpropionic acid derivatives.
Reduction: Formation of hydroxyl derivatives of the pyrrolidine-2,5-dione core.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl and propoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine-2,5-dione core can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione
- 3-(4-Phenylpiperidin-1-yl)pyrrolidine-2,5-dione
- 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-[4-(3-Phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of both phenylpropyl and propoxyphenyl groups enhances its hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H34N2O3 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-[4-(3-phenylpropyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H34N2O3/c1-2-19-32-24-13-11-23(12-14-24)29-26(30)20-25(27(29)31)28-17-15-22(16-18-28)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,11-14,22,25H,2,6,9-10,15-20H2,1H3 |
InChI Key |
BDNOOOWNKIDZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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